Turkiyenine

CAS No.: 92219-92-6

Cat. No.: VC16498856

Molecular Formula: C20H15NO6

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92219-92-6 |

|---|---|

| Molecular Formula | C20H15NO6 |

| Molecular Weight | 365.3 g/mol |

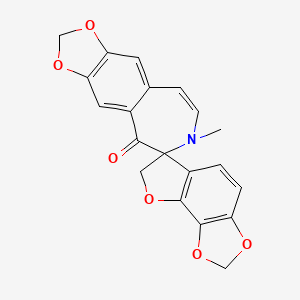

| IUPAC Name | 7'-methylspiro[7H-furo[3,2-g][1,3]benzodioxole-6,6'-[1,3]dioxolo[4,5-h][3]benzazepine]-5'-one |

| Standard InChI | InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3 |

| Standard InChI Key | OSHWDBDJVMRZTD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=CC3=C(C=C2C(=O)C14COC5=C4C=CC6=C5OCO6)OCO3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Turkiyenine (C₂₀H₁₅NO₆, MW 365.3 g/mol ) belongs to the spirobenzazepine class of alkaloids. Its originally proposed structure consisted of a 7'-methylspiro[7H-furo[3,2-g] benzodioxole-6,6'- dioxolo[4,5-h]benzazepine]-5'-one framework , featuring:

-

A dihydrobenzofuran ring system with fused 1,3-dioxole groups

-

A 3-benzazepine-1-one moiety connected via a spirocyclic carbon

Table 1: Key Physicochemical Properties of Turkiyenine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₅NO₆ | |

| Molecular Weight | 365.3 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Acceptors | 7 | |

| Topological Polar Surface Area | 66.5 Ų | |

| Defined Stereocenters | 0 | |

| Undefined Stereocenters | 1 |

Total Synthesis and Structural Revision

Retrosynthetic Strategy

-

Aza-Spiroannulation: Rhodium-catalyzed nitrenoid insertion into benzofuran to form the 3-alkyl-3-amino-2,3-dihydrobenzofuran core.

-

Aryne Acyl-Alkylation: Coupling of β-ketolactam with aryne intermediates to construct the 3-benzazepine-1-one system.

-

Chemoselective Reduction: Selective amide reduction in the presence of ketone functionalities.

Structural Discrepancies and Revision

Critical analysis of synthetic Turkiyenine’s crystal structure identified two primary deviations from the original proposal:

-

Spirocyclic Connectivity: The dihydrobenzofuran-azepine junction showed reversed regiochemistry.

Table 2: Original vs. Revised Structural Features

Synthetic Methodology Innovations

Rhodium-Nitrenoid Spiroannulation

The aza-spiroannulation step utilized [(Rh(C₆H₅CN)₃(SbF₆)₂)] catalyst to generate nitrenoid intermediates from sulfamate esters. Key advantages included:

-

Regioselectivity: Exclusive formation of 3-amino-dihydrobenzofuran over linear isomers

Aryne-Mediated Ring Construction

The benzazepine core was forged via a formal [4+2] cycloaddition between:

-

Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate

-

β-Ketolactam: Acting as both acylating agent and nucleophile

Chemoselective Transformations

A critical challenge involved differentiating ketone and amide functionalities:

-

Borane-THF Complex: Selectively reduced amide to amine (90% yield)

Biological Implications and Future Directions

Despite Turkiyenine’s structural resolution, biological data remain conspicuously absent. Analogues of benzazepines and dihydrobenzofurans exhibit:

Proposed research priorities:

-

Biosynthetic Studies: Elucidate enzymatic pathways in Hypecoum species

-

Structure-Activity Relationships: Synthesize analogues with modified spirocenters

-

Target Identification: High-throughput screening against neurological and oncological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume